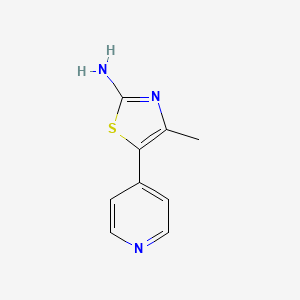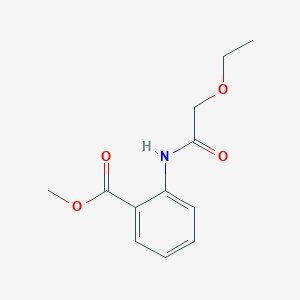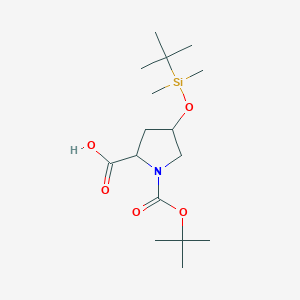
2-Amino-4-methyl-5-(pyridin-4-yl)thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-methyl-5-(pyridin-4-yl)thiazole is a heterocyclic compound that contains both a thiazole and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-methyl-5-(pyridin-4-yl)thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylthiazole-2-amine with 4-bromopyridine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-4-methyl-5-(pyridin-4-yl)thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted thiazole or pyridine derivatives.
Aplicaciones Científicas De Investigación
2-Amino-4-methyl-5-(pyridin-4-yl)thiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-Amino-4-methyl-5-(pyridin-4-yl)thiazole involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Methyl-4-pyridin-4-yl-thiazol-2-ylamine
- 4-Methyl-5-(2-pyridyl)thiazole
Uniqueness
2-Amino-4-methyl-5-(pyridin-4-yl)thiazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities or selectivities for molecular targets, making it a valuable compound for specific applications.
Propiedades
Fórmula molecular |
C9H9N3S |
|---|---|
Peso molecular |
191.26 g/mol |
Nombre IUPAC |
4-methyl-5-pyridin-4-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H9N3S/c1-6-8(13-9(10)12-6)7-2-4-11-5-3-7/h2-5H,1H3,(H2,10,12) |
Clave InChI |
FFLLFDZJLHNKDQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=N1)N)C2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(1-methylpiperidin-4-yl)propan-2-yl]aniline](/img/structure/B8628364.png)

![3-Isopropyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B8628373.png)


![2-[2-(3,4-dichlorophenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B8628394.png)
![4-(4-methoxyphenyl)-3-methylisoxazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B8628400.png)





![6-Chloro-4-(4-chlorophenyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B8628451.png)
